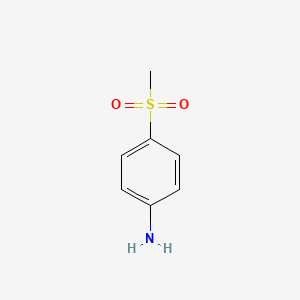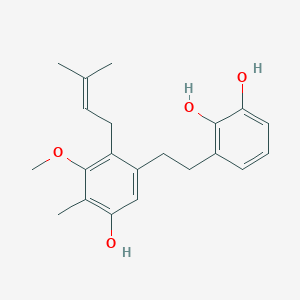
6-氟尿嘧啶
描述
It is a cytotoxic medication that interferes with the synthesis of DNA and RNA, making it effective in the treatment of various cancers, including colorectal, breast, stomach, and pancreatic cancers . The compound was first synthesized in the 1950s and has since become a cornerstone in cancer treatment regimens .
科学研究应用
6-Fluorouracil has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of fluorinated pyrimidines and their interactions with enzymes.
Biology: The compound is used to study cell cycle regulation and apoptosis in cancer cells.
Medicine: 6-Fluorouracil is a key component in chemotherapy regimens for treating various cancers.
作用机制
Target of Action
6-Fluorouracil, also known as 5-Fluorouracil, primarily targets the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting this enzyme, 6-Fluorouracil disrupts DNA synthesis, leading to cell death .
Mode of Action
6-Fluorouracil is a pyrimidine analog that interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase . This blockage results in decreased DNA synthesis and repair, ultimately leading to decreased cell proliferation . The active metabolites of 6-Fluorouracil, fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), are incorporated into RNA and DNA, leading to cytotoxicity and cell death .
Biochemical Pathways
6-Fluorouracil affects several biochemical pathways. It is metabolized via the same metabolic pathways as uracil . The active metabolites of 6-Fluorouracil, FdUMP, FdUTP, and FUTP, are produced after the active transportation of 6-Fluorouracil into cells by the uracil transport system . These metabolites interfere with various cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
The pharmacokinetics of 6-Fluorouracil is characterized by marked interpatient variability in tumor response and patient tolerance . It is distributed into an apparent body volume equivalent to 25% of the body weight and is cleared rapidly from the circulation, principally due to metabolism, with a half-life of 5-15 minutes . The high plasma clearance of 6-Fluorouracil suggests that considerable first-pass metabolism occurs following oral administration .
Result of Action
The action of 6-Fluorouracil results in molecular and cellular effects that lead to cell death. It interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death . 6-fluorouracil also impairs cellular metabolism and viability in normal cells, which underlies its developmental and reproductive toxicities .
Action Environment
Environmental factors such as poor dietary habits, lack of physical activity, cigarette smoking, and alcohol consumption can influence the action, efficacy, and stability of 6-Fluorouracil . Non-coding RNAs also have a central impact on the determination of the response of patients to 6-Fluorouracil .
生化分析
Biochemical Properties
6-Fluorouracil plays a crucial role in biochemical reactions by acting as an antimetabolite. It is converted into several active metabolites, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and fluorouridine triphosphate (5-FUTP). These metabolites interact with various enzymes and proteins, such as thymidylate synthase, which is inhibited by 5-FdUMP, leading to the disruption of DNA synthesis . Additionally, 5-FUTP is incorporated into RNA, interfering with RNA processing and function .
Cellular Effects
6-Fluorouracil exerts significant effects on various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by inhibiting DNA and RNA synthesis. This inhibition leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Fluorouracil has been shown to downregulate the expression of genes involved in cell proliferation and survival . It also disrupts cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis .
Molecular Mechanism
The molecular mechanism of 6-Fluorouracil involves its conversion into active metabolites that interfere with DNA and RNA synthesis. 5-FdUMP forms a covalent complex with thymidylate synthase and a reduced folate cofactor, inhibiting the enzyme and blocking the synthesis of thymidine monophosphate (TMP), a nucleotide required for DNA replication . Additionally, 5-FdUTP and 5-FUTP are incorporated into DNA and RNA, respectively, causing further disruption of nucleic acid synthesis and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluorouracil change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 6-Fluorouracil has been shown to cause cumulative damage to cellular function, including persistent inhibition of DNA synthesis and induction of apoptosis . In vitro and in vivo studies have demonstrated that the compound’s effects can persist even after its removal, indicating long-lasting impacts on cellular function .
Dosage Effects in Animal Models
The effects of 6-Fluorouracil vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At high doses, 6-Fluorouracil can cause significant toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Studies have shown that the compound’s efficacy and toxicity are dose-dependent, with higher doses leading to increased adverse effects .
Metabolic Pathways
6-Fluorouracil is involved in several metabolic pathways, including its conversion to active metabolites and subsequent catabolism. The compound is metabolized by dihydropyrimidine dehydrogenase (DPD) into dihydrofluorouracil (DHFU), which is further broken down into inactive metabolites . The anabolic pathways involve the phosphorylation of 6-Fluorouracil to form 5-FdUMP, 5-FdUTP, and 5-FUTP, which are responsible for its cytotoxic effects . The balance between these anabolic and catabolic pathways determines the compound’s efficacy and toxicity.
Transport and Distribution
6-Fluorouracil is transported and distributed within cells and tissues through various mechanisms. It enters cells via facilitated transport, using the same transporters as uracil . Once inside the cell, 6-Fluorouracil is distributed to different cellular compartments, including the nucleus and cytoplasm, where it exerts its effects on DNA and RNA synthesis . The compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes .
Subcellular Localization
The subcellular localization of 6-Fluorouracil is critical for its activity and function. The compound is primarily localized in the nucleus, where it inhibits DNA synthesis by targeting thymidylate synthase . Additionally, 6-Fluorouracil can be found in the cytoplasm, where it interferes with RNA processing and function . The compound’s localization is influenced by various factors, including its chemical properties and interactions with cellular transporters and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorouracil typically involves the fluorination of uracil. One common method is the reaction of uracil with fluorine gas in the presence of a catalyst. Another method involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride . The reaction conditions often require controlled temperatures and pressures to ensure the selective fluorination at the desired position on the uracil molecule.
Industrial Production Methods
In industrial settings, the production of 6-Fluorouracil is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity .
化学反应分析
Types of Reactions
6-Fluorouracil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom, affecting the compound’s activity.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various amino derivatives .
相似化合物的比较
Similar Compounds
5-Fluorouracil: The most closely related compound, differing only in the position of the fluorine atom.
Capecitabine: An oral prodrug of 5-fluorouracil that is converted to the active compound in the body.
Tegafur: Another prodrug that is metabolized to 5-fluorouracil.
Uniqueness
6-Fluorouracil is unique in its ability to be directly incorporated into RNA, which is not a common feature among similar compounds. This incorporation disrupts RNA processing and function, adding an additional layer of cytotoxicity . Its specific inhibition of thymidylate synthase also makes it particularly effective in targeting rapidly dividing cancer cells .
属性
IUPAC Name |
6-fluoro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARBPJCRKSPIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326479 | |
| Record name | 6-Fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-36-6 | |
| Record name | 6-Fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 591-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Fluorouracil exert its cytotoxic effect?
A: 6-Fluorouracil (5-FU) is a pyrimidine analog that disrupts DNA and RNA synthesis. [] It achieves this by primarily inhibiting thymidylate synthase (TS), a crucial enzyme for DNA replication. 5-FU is converted into its active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which binds to and inhibits TS. This binding forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of thymidine, a key DNA building block. []
Q2: The provided abstracts mention the use of 6-Fluorouracil in combination with other chemotherapeutic agents. What is the rationale for this approach?
A: Combining 6-Fluorouracil with other chemotherapeutic agents, such as cyclophosphamide, methotrexate, vincristine, and prednisone, is a common strategy to enhance treatment efficacy. [, , ] This approach, known as combination chemotherapy, targets multiple pathways involved in cancer cell growth and proliferation simultaneously, potentially leading to a more potent anti-tumor effect and reducing the likelihood of developing drug resistance. [, ]
Q3: The research suggests that 6-Fluorouracil treatment can impact granulocyte function. Can you elaborate on this observation?
A: Studies on breast cancer patients receiving chemotherapy regimens including 6-Fluorouracil observed a significant reduction (approximately 50%) in the chemiluminescence response of granulocytes compared to untreated individuals. [] Chemiluminescence, a measure of reactive oxygen species production, is associated with the bactericidal capacity of these immune cells. The study postulates that chemotherapy, including 6-Fluorouracil, might affect granulocyte precursor cells in the bone marrow, leading to functionally weaker granulocytes with diminished bactericidal capacity. [] This finding highlights the potential impact of 6-Fluorouracil on the immune system and its role in increasing susceptibility to infections in cancer patients.
Q4: One abstract mentions the "Cardiac toxicity of 5-fluorouracil" and specifically mentions "coronary spasm." Can you elaborate on this?
A: While 6-Fluorouracil is primarily known for its effects on rapidly dividing cells like cancer cells, it can also have unintended effects on other tissues. [] While rare, 6-Fluorouracil has been associated with cardiotoxicity, particularly coronary spasm. [] The exact mechanism is not fully understood but might involve direct effects on coronary arteries, leading to their constriction. This can cause symptoms like chest pain (angina). It's important to note that this side effect is not common and physicians consider the benefits of 6-Fluorouracil treatment in the context of potential risks.
Q5: The research mentions a study comparing "multimodal therapy" with surgery for esophageal adenocarcinoma. What does multimodal therapy entail in this context, and what were the findings?
A: In the context of esophageal adenocarcinoma, multimodal therapy refers to a combination of chemotherapy, radiotherapy, and surgery. [, ] The study compared this approach to surgery alone and found that multimodal therapy led to significant improvements in survival. [, ] Patients receiving multimodal therapy had a median survival of 16 months compared to 11 months for those undergoing surgery alone. [, ] This highlights the potential benefits of combining 6-Fluorouracil-based chemotherapy with other treatment modalities in managing this specific type of cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


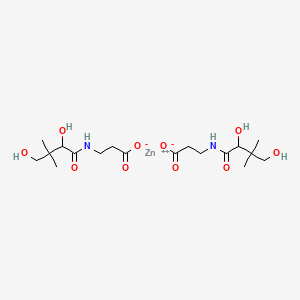
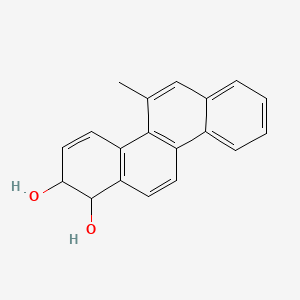
![2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid](/img/structure/B1202193.png)

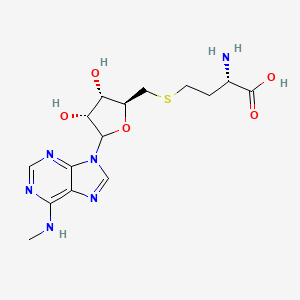
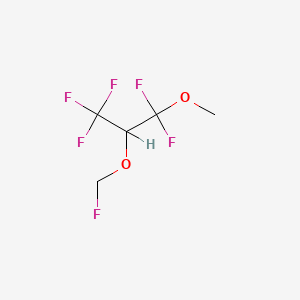
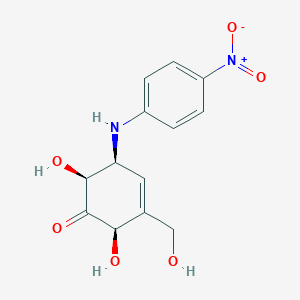
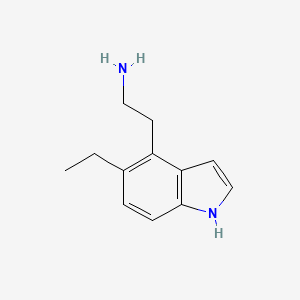


![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)

